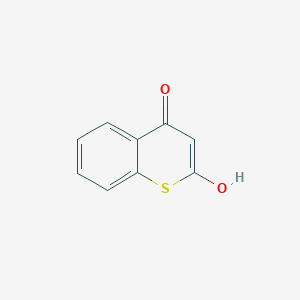

4-hydroxy-2H-thiochromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIDMAJZERBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937503 | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16854-67-4 | |

| Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-thiocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-hydroxy-2H-thiochromen-2-one from Thiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-hydroxy-2H-thiochromen-2-one, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, thiophenol. This document details established methodologies, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of these synthetic pathways.

Introduction

This compound, also known as 4-hydroxythiocoumarin, is a sulfur-containing heterocyclic compound of significant interest in the field of drug discovery and development. As an analog of 4-hydroxycoumarin, it serves as a key intermediate in the synthesis of a variety of bioactive molecules, including anticoagulants and antimicrobial agents. The incorporation of a sulfur atom in the heterocyclic ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the two primary synthetic strategies for obtaining this valuable compound from thiophenol: a traditional one-pot condensation and a more contemporary two-step approach.

Synthetic Methodologies

The synthesis of this compound from thiophenol is predominantly achieved through variations of the Pechmann condensation. This involves the reaction of a phenolic compound (in this case, thiophenol) with a β-keto acid or its equivalent, facilitated by a condensing agent. Two main approaches have been established:

-

One-Pot Pechmann-type Condensation: This traditional method involves the direct reaction of thiophenol and malonic acid in the presence of strong dehydrating agents and Lewis acids, such as a mixture of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃). While being a direct route, this method often requires harsh reaction conditions, including high temperatures and prolonged reaction times, and can lead to lower yields and the formation of byproducts.

-

Two-Step Synthesis via an Intermediate: A more recent and often higher-yielding approach involves a two-step process. The first step is the formation of an intermediate, 3-(phenylthio)propanoic acid, by reacting thiophenol with a malonic acid derivative, most commonly Meldrum's acid. The subsequent step involves the intramolecular cyclization of this intermediate to the desired this compound using a strong dehydrating agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA). This method generally proceeds under milder conditions and provides better control over the reaction, leading to improved yields.

The following sections provide detailed experimental protocols for both methodologies, along with a summary of the associated quantitative data.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |

| One-Pot Condensation | Thiophenol, Malonic Acid, POCl₃, AlCl₃ | High temperature (110-190°C), prolonged heating | 50-90% (variable, often lower in practice) | Single step | Harsh conditions, lower yields, potential for byproducts |

| Two-Step Synthesis | Step 1: Thiophenol, Meldrum's AcidStep 2: Eaton's Reagent or PPA | Step 1: Moderate temperature (e.g., 90°C)Step 2: Elevated temperature (e.g., 70-120°C) | Overall yield ~60% or higher | Milder conditions, higher yields, better control | Two distinct reaction steps |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol |

| Melting Point | 210-215 °C[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| Aromatic Protons | 7.25-7.95 (m, 4H) |

| C3-H | 5.60 (s, 1H) |

| OH | 12.53 (s, 1H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | |

| C=O (C2) | ~162 |

| C4 | ~178 |

| Aromatic Carbons | ~116-153 |

| C3 | ~94 |

Note: Specific NMR data for this compound is analogous to its oxygen counterpart, 4-hydroxycoumarin, with slight variations expected due to the presence of the sulfur atom. The provided data is based on typical values for such structures.[2][3]

Experimental Protocols

Method 1: One-Pot Pechmann-type Condensation

This protocol is a generalized procedure based on traditional methods.[2]

Reagents:

-

Thiophenol

-

Malonic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A mixture of thiophenol and malonic acid is carefully heated with an excess of phosphorus oxychloride at 110-115°C for a specified duration.

-

The reaction mixture is then cooled, and aluminum chloride is added.

-

The mixture is subsequently heated to a higher temperature, typically in the range of 180-190°C, to induce cyclization of the intermediate dithiophenylmalonic ester.

-

After cooling, the reaction mixture is cautiously quenched with ice-cold water and acidified with hydrochloric acid.

-

The product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent.

Method 2: Two-Step Synthesis via 3-(phenylthio)propanoic acid

This protocol is based on a more modern and efficient approach.

Step 1: Synthesis of 3-(phenylthio)propanoic acid

Reagents:

-

Thiophenol

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Procedure:

-

An equimolar mixture of thiophenol and Meldrum's acid is stirred under solvent-free conditions at approximately 90°C for 4-6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting product, 3-oxo-3-(phenylthio)propanoic acid, can be used in the next step, sometimes after a simple work-up involving partitioning between an organic solvent and a basic aqueous solution, followed by acidification of the aqueous layer to precipitate the product.

Step 2: Cyclization to this compound

Reagents:

-

3-(phenylthio)propanoic acid (from Step 1)

-

Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA)

Procedure:

-

The crude or purified 3-(phenylthio)propanoic acid is added to Eaton's reagent or PPA.

-

The mixture is heated to a temperature between 70°C and 120°C for 1-3 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then cooled and carefully poured into ice water to precipitate the crude product.

-

The solid is collected by filtration, washed with water until neutral, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

Caption: One-Pot Synthesis Pathway.

Caption: Two-Step Synthesis Pathway.

References

An In-depth Technical Guide to the Synthesis of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic mechanisms for producing 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin scaffold. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as anticoagulants, anti-inflammatory, and anticancer agents. This document details the primary synthetic routes, reaction mechanisms, quantitative data, and experimental protocols to facilitate further research and development.

Core Synthetic Methodologies

The synthesis of this compound, also known as 4-hydroxythiocoumarin, is primarily achieved through two main strategies, drawing parallels to the synthesis of its oxygen-containing counterpart, 4-hydroxycoumarin.

Thio-Pechmann Type Condensation

This is the traditional approach for synthesizing 4-hydroxythiocoumarins, analogous to the Pechmann condensation for coumarins. It involves the direct condensation of a thiophenol with a malonic acid equivalent.

Mechanism:

The reaction is typically catalyzed by a combination of condensing agents such as phosphorus oxychloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃). The proposed mechanism involves the following key steps:

-

Formation of a mixed anhydride: Malonic acid reacts with POCl₃ to form a more reactive acylating species.

-

Thioesterification: The thiophenol attacks the activated malonic acid derivative to form a thiophenyl malonyl intermediate.

-

Intramolecular Cyclization: Under the influence of a strong Lewis acid (e.g., AlCl₃), the aromatic ring of the thiophenyl group performs an intramolecular electrophilic acylation onto one of the carbonyl groups of the malonyl moiety.

-

Enolization: The resulting cyclic dione undergoes enolization to yield the more stable this compound.

While this one-pot method is direct, it often suffers from low yields due to the harsh reaction conditions and potential side reactions.[1][2]

Two-Step Synthesis via Dithiophenyl Malonate Intermediate

To address the low yields of the traditional method, a more recent and efficient two-step approach has been developed.[1][2]

Mechanism:

-

Formation of Dithiophenyl Malonate: Thiophenol is reacted with a malonic acid equivalent, such as Meldrum's acid, under milder conditions to form a dithiophenyl ester of malonic acid in high yield.[1][2][3]

-

Lewis Acid-Catalyzed Cyclocondensation: The isolated dithiophenyl malonate intermediate is then subjected to an intramolecular cyclocondensation reaction catalyzed by a Lewis acid, typically AlCl₃, to afford the final this compound. This stepwise approach allows for better control over the reaction and generally results in higher overall yields.[1][2]

Synthesis from 2'-Mercaptoacetophenone

An alternative route involves starting from a pre-formed acetophenone derivative.

Mechanism:

This method utilizes 2'-mercaptoacetophenone, which undergoes acylation followed by an internal ring cyclization.[4] While less common for the parent compound, this strategy is valuable for synthesizing substituted derivatives.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the key synthetic routes to this compound and its oxygen analog for comparison.

Table 1: Synthesis of this compound

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield | Reference |

| Traditional Thio-Pechmann | Thiophenol, Malonic Acid | POCl₃, AlCl₃ | Prolonged heating | Low (initially reported as 50-90%, but often lower) | [1][2] |

| Two-Step Method | Thiophenol, Meldrum's Acid | 1. Mild conditions 2. AlCl₃ | 1. Formation of dithiophenyl malonate 2. Cyclocondensation | ~60% (overall) | [1][2] |

| From 2'-Hydroxyacetophenone Analog | 2'-Hydroxyacetophenone, CS₂ | t-BuOK, 18-crown-6 | 0-15°C to RT, 17h | Variable | [5] |

Table 2: Comparative Synthesis of 4-hydroxycoumarin

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield | Reference |

| Pechmann Condensation | Phenol, Malonic Acid | POCl₃, ZnCl₂ | Heating | Good | [6][7] |

| From Phenol and Meldrum's Acid | Phenol, Meldrum's Acid | 1. Solvent-free, 90°C 2. Eaton's reagent or PPA | 1. Formation of 3-oxo-3-phenoxypropanoic acid 2. Cyclization | 48-75% | [6] |

| From 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone, Diethyl carbonate | NaH | Reflux in Toluene | High | [7] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Dithiophenyl Malonate

-

To a solution of thiophenol (2 equivalents) in a suitable solvent, add Meldrum's acid (1 equivalent).

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The intermediate dithiophenyl ester of malonic acid is then isolated and purified using standard techniques such as extraction and crystallization.

Step 2: Cyclocondensation to this compound

-

To a solution of the dithiophenyl malonate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) (1-2 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by carefully adding it to ice-water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Traditional Thio-Pechmann Type Synthesis

-

A mixture of thiophenol (1 equivalent) and malonic acid (1 equivalent) is prepared.

-

Phosphorus oxychloride (POCl₃) is added, followed by the cautious addition of aluminum chloride (AlCl₃).

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and then dissolved in a sodium hydroxide solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified to precipitate the crude this compound.

-

The product is collected by filtration, washed with water, and purified by recrystallization.

Visualizations

Synthesis Pathways

Biological Signaling Context: NF-κB Inhibition

Derivatives of 4-hydroxycoumarins have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. This makes them attractive candidates for anti-inflammatory and anticancer drug development. The simplified pathway below illustrates the points of potential intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Tautomerism of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin. Understanding the tautomeric preferences of this scaffold is crucial for predicting its chemical reactivity, physicochemical properties, and potential biological activity. This document details the synthesis, spectroscopic characterization, and computational analysis of its tautomeric forms.

Introduction to the Tautomerism of this compound

This compound, also known as 4-hydroxythiocoumarin, can theoretically exist in three main tautomeric forms through prototropic shifts. These forms are in a dynamic equilibrium, with the position of the equilibrium being influenced by factors such as the solvent, temperature, and pH. The three principal tautomers are:

-

This compound (Thioenol form A): This form features a hydroxyl group at the C4 position and a thiocarbonyl group at the C2 position.

-

2-mercapto-4H-thiochromen-4-one (Thioenol form C): This tautomer possesses a thiol group at C2 and a carbonyl group at C4.

-

Thiochroman-2,4-dione (Dithione form B): This represents the keto-like form with a thiocarbonyl at C2 and a carbonyl at C4.

Extensive spectroscopic and computational studies have been conducted to determine the predominant tautomeric form in various states. The available evidence strongly indicates that the This compound (Thioenol form A) is the most stable and therefore the major tautomer in both solution and the solid state.[1][2]

Tautomeric Equilibrium

The tautomeric equilibrium of this compound is heavily skewed towards the this compound form (A). This preference is a key determinant of its chemical behavior.

Quantitative Data Summary

The predominance of the this compound tautomer is supported by various spectroscopic and computational data.

Table 1: Spectroscopic Data for the Predominant Tautomer

| Spectroscopic Technique | Solvent/State | Key Observations | Interpretation | Reference |

| ¹H NMR | DMSO-d₆ | Singlet at ~6.26 ppm (C3-H) | The presence of a single vinylic proton at C3 is characteristic of the this compound form. | [2] |

| Aromatic protons at 7.63-7.83 and 8.32 ppm | [2] | |||

| IR | Solid State | Carbonyl (C=O) stretching at ~1620 cm⁻¹ | Indicates the presence of a carbonyl group. | [2] |

| Double bond (C=C) stretching at 1580, 1550, and 1520 cm⁻¹ | Characteristic of the aromatic and pyran rings. | [2] | ||

| UV-Vis | Absorption maxima at ~232 nm and ~320 nm | Consistent with the π-electron system of the thiochromenone core. | [2] | |

| Mass Spectrometry | Base peak at M-28 | Corresponds to the loss of a carbon monoxide (CO) molecule. | [2][3] |

Table 2: Computational Data on Tautomer Stability

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of 2-mercaptoacetophenone followed by an intramolecular cyclization.[2]

Materials:

-

2-mercaptoacetophenone

-

Acylating agent (e.g., diethyl carbonate)

-

Strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere, add a solution of 2-mercaptoacetophenone in anhydrous toluene dropwise at room temperature.

-

After the initial reaction subsides, add diethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the tautomeric form.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder.

-

Alternatively, for solution-phase spectra, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic stretching frequencies for the carbonyl (C=O), thiocarbonyl (C=S, if present), hydroxyl (O-H), and aromatic (C=C) groups.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Determine the wavelength of maximum absorbance (λmax).

Conclusion

References

Spectroscopic Scrutiny: A Technical Guide to the ¹H and ¹³C NMR Analysis of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines expected spectral data, provides detailed experimental protocols, and visualizes the relationships between molecular structure and spectroscopic signals.

Introduction

This compound, also known as 4-hydroxythiocoumarin, is a structural analog of the well-studied 4-hydroxycoumarin, with the endocyclic oxygen atom of the lactone ring replaced by a sulfur atom. This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming synthesis, assessing purity, and gaining insights into the structure-activity relationships of new derivatives.

While extensive NMR data is available for 4-hydroxycoumarin and its derivatives, specific and detailed experimental data for this compound is less commonly reported. This guide synthesizes available information on closely related compounds and spectroscopic principles to provide a robust framework for the analysis of the target molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of 4-hydroxycoumarin and known substituent effects of sulfur in similar heterocyclic systems. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~5.8 - 6.2 | s | - |

| H-5 | ~7.8 - 8.2 | dd | J = ~8.0, 1.5 |

| H-6 | ~7.2 - 7.5 | ddd | J = ~8.0, 7.5, 1.0 |

| H-7 | ~7.4 - 7.7 | ddd | J = ~8.0, 7.5, 1.5 |

| H-8 | ~7.3 - 7.6 | dd | J = ~8.0, 1.0 |

| 4-OH | ~10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~190 - 200 |

| C-3 | ~105 - 115 |

| C-4 | ~160 - 165 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~124 - 128 |

| C-7 | ~132 - 136 |

| C-8 | ~116 - 120 |

| C-8a | ~152 - 156 |

Note: Chemical shifts are highly dependent on the solvent and concentration. The broad singlet for the hydroxyl proton is due to chemical exchange.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for coumarin-like compounds due to its excellent dissolving power for polar molecules and its ability to observe exchangeable protons like the hydroxyl proton. Chloroform-d (CDCl₃) can also be used.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-210 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Spectroscopic Interpretation and Structural Rationale

The replacement of the endocyclic oxygen with sulfur in the thiochromen-2-one ring system leads to predictable changes in the NMR spectra compared to its coumarin analog.

-

¹³C NMR: The most significant change is the downfield shift of the C-2 carbon. The thiocarbonyl (C=S) carbon is significantly less shielded than a carbonyl (C=O) carbon and is expected to resonate at a much lower field, typically in the range of 190-200 ppm.[1]

-

¹H NMR: The protons on the aromatic ring will experience slight shifts due to the different electronic effects of sulfur compared to oxygen. The vinylic proton at C-3 is also expected to be influenced by the thiocarbonyl group.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the key correlations used for spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis of this compound provides a definitive method for its structural characterization. By understanding the expected chemical shifts and employing a systematic experimental approach, including 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this important heterocyclic scaffold. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel thiochromenone-based compounds for various therapeutic applications.

References

FT-IR Characterization of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy characterization of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key vibrational frequencies, provides comprehensive experimental protocols for sample analysis, and presents a logical workflow for the characterization process. A comparative analysis with its well-studied oxygen analog, 4-hydroxycoumarin, is included to offer a broader spectroscopic context.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by specific vibrational modes corresponding to its functional groups. The replacement of the endocyclic oxygen atom in the coumarin scaffold with sulfur significantly influences the electronic distribution and, consequently, the vibrational frequencies of the molecule. Below is a summary of the key FT-IR absorption bands for this compound and a comparison with 4-hydroxycoumarin.

| Vibrational Mode | Functional Group | This compound (cm⁻¹) | 4-hydroxycoumarin (cm⁻¹) |

| O-H Stretching | Hydroxyl (O-H) | Not explicitly reported | ~3380 (broad) |

| C=O Stretching (Lactone) | Carbonyl (C=O) | ~1701 | ~1650 - 1660 |

| C=C Stretching (Aromatic) | Aromatic Ring (C=C) | Not explicitly reported | ~1530 |

| C-H Stretching (Aromatic) | Aromatic C-H | Not explicitly reported | ~3000 - 3100 |

Note: The data for this compound is based on limited available literature. The values for 4-hydroxycoumarin are provided for comparative purposes and are approximate, as they can be influenced by the sample preparation method and physical state.

Experimental Protocols

Accurate and reproducible FT-IR data acquisition is paramount for the structural elucidation and quality control of synthesized compounds. The following are detailed methodologies for the two most common solid-state FT-IR sampling techniques.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra for solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp or oven

-

Analytical balance

-

Spatula

-

Potassium bromide (KBr), spectroscopic grade

-

Sample: this compound (crystalline powder)

Procedure:

-

Drying: Dry the KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

-

Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce scattering of the infrared beam.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

-

Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Sample: this compound (crystalline powder)

-

Solvent (e.g., isopropanol or ethanol) for cleaning

Procedure:

-

Background Scan: With a clean and empty ATR crystal, perform a background scan. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface with a soft cloth or tissue dampened with a suitable solvent like isopropanol or ethanol.

Characterization Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for FT-IR characterization and a conceptual representation of the molecular vibrations.

Caption: Experimental workflow for FT-IR characterization.

Caption: Key molecular vibrations of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-hydroxy-2H-thiochromen-2-one (also known as 4-hydroxy-1-thiocoumarin), a sulfur-containing heterocyclic compound. Due to the limited availability of extensive experimental data for this specific molecule, this document leverages computed data and provides a comparative analysis with its well-characterized oxygen analog, 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin).

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other key parameters are based on computational predictions.

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₉H₆O₂S | - | [1] |

| Molecular Weight | 178.21 g/mol | - | [1] |

| CAS Number | 16854-67-4 | - | [2][3] |

| Appearance | White solid to yellow/orange crystalline solid | Experimental | [2][3][4] |

| Melting Point | 207-208 °C | Experimental | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents | Experimental | [2][3][4] |

| logP (XLogP3-AA) | 1.9 | Computed | |

| Topological Polar Surface Area | 62.6 Ų | Computed | |

| Hydrogen Bond Donor Count | 1 | Computed | |

| Hydrogen Bond Acceptor Count | 3 | Computed |

Comparative Analysis with 4-hydroxy-2H-chromen-2-one

For context, the properties of the extensively studied oxygen analog, 4-hydroxy-2H-chromen-2-one, are presented below. The substitution of sulfur for oxygen in the heterocyclic ring significantly influences the molecule's properties.

| Property | This compound (Thio-analog) | 4-hydroxy-2H-chromen-2-one (Oxygen-analog) |

| Molecular Weight | 178.21 g/mol | 162.14 g/mol [5] |

| Melting Point | 207-208 °C[2][3] | 210-215 °C[5] |

| Water Solubility | Insoluble[2][3] | Practically insoluble[6] |

| logP | 1.9 (Computed) | 1.6-2.31 (Experimental)[2] |

| pKa | Not available | ~4.1 (Experimental) |

Synthesis Methodologies

Traditional Method: A conventional approach involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃) under prolonged heating. This method is reported to result in low yields.[7]

Two-Step Improved Synthesis: An alternative, higher-yield (approximately 60%) method has been proposed[7]:

-

Esterification: Thiophenol is reacted with malonic acid to form an intermediate dithiophenyl ester. This step proceeds under moderate conditions.

-

Cyclocondensation: The resulting ester undergoes an intramolecular cyclization in the presence of a Lewis acid, such as AlCl₃, to yield the final this compound product.

Biological Activity and Applications

The biological profile of this compound is not as extensively documented as its coumarin counterpart. However, existing literature points to its significance in medicinal chemistry.

-

Anticoagulant Precursor: The primary reported application of this compound is as a key intermediate in the synthesis of the second-generation anticoagulant rodenticide, Difethialone.[2][3] This highlights the importance of the thiocoumarin scaffold in the development of vitamin K antagonist drugs.

-

Potential Antimicrobial and Antioxidant Properties: Some studies have suggested that 4-hydroxythiocoumarin and its derivatives may possess antimicrobial and antioxidant activities, though comprehensive evaluations are limited.[4]

Conclusion

This compound is a molecule of interest, primarily due to its role in the synthesis of potent anticoagulants. While its fundamental physicochemical properties like melting point and solubility have been experimentally determined, other key data such as pKa and experimental logP values remain to be fully characterized. The available synthetic routes indicate that while feasible, the synthesis can be challenging, with newer methods offering improved yields. Further research into the direct biological activities of this compound could open new avenues for its application in drug discovery and development, beyond its current role as a synthetic intermediate.

References

- 1. manusaktteva.com [manusaktteva.com]

- 2. 16854-67-4 | CAS DataBase [m.chemicalbook.com]

- 3. 4-Hydroxylthiocoumarin | 16854-67-4 [chemicalbook.com]

- 4. CAS 16854-67-4: 4-Hydroxythiocoumarin | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of 4-hydroxy-2H-thiochromen-2-one derivatives

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxy-2H-thiochromen-2-one Derivatives

Introduction

The this compound scaffold, also known as 4-hydroxythiocoumarin, represents a significant class of sulfur-containing heterocyclic compounds. As structural analogs of the pharmacologically prominent 4-hydroxycoumarins, these derivatives have attracted considerable interest in medicinal chemistry. The replacement of the endocyclic oxygen atom with sulfur imparts unique physicochemical properties, leading to a distinct biological activity profile.[1] Thiochromene and thiochromane scaffolds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-parasitic properties.[2] This guide provides a comprehensive overview of the key synthetic methodologies for accessing these compounds, detailed experimental protocols, and a summary of their biological evaluation.

Synthetic and Isolation Protocols

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the cyclization of aryl thiols, multi-component reactions, and cross-coupling strategies for further functionalization.

Protocol 1: One-Pot, Three-Component Synthesis of Hydrazone Derivatives

A highly efficient method for generating complex derivatives involves the one-pot reaction of 4-hydroxy-2H-chromene-2-thiones with anilines and tert-butyl nitrite. This catalyst-free and solvent-free approach provides high yields in exceptionally short reaction times.[3]

Experimental Protocol:

-

Materials: 4-hydroxy-2H-chromene-2-thione (1.0 eq), substituted aniline (1.0 eq), tert-butyl nitrite (1.0 eq), 10 mL round-bottomed flask.

-

Procedure:

-

Combine 4-hydroxy-2H-chromene-2-thione (0.25 mmol), the corresponding aniline derivative (0.25 mmol), and tert-butyl nitrite (0.25 mmol) in a 10 mL round-bottomed flask.[3]

-

Stir the mixture vigorously at room temperature. The reaction typically completes in less than one minute.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the resulting product is isolated directly.

-

The crude product is purified by column chromatography or recrystallization to afford the pure hydrazone derivative.[3]

-

The final structure is characterized by IR, ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

-

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives

Functionalization at the C-2 position can be achieved via modern cross-coupling techniques. A reliable method utilizes a palladium-catalyzed reaction between a 2-(methylsulfinyl)-4H-thiochromen-4-one precursor and various arylboronic acids.[4]

Experimental Protocol:

-

Materials: 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 eq), arylboronic acid (2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), XPhos (0.1 eq), Zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.2 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2-(methylsulfinyl)-4H-thiochromen-4-one (0.5 mmol) in DMF (3.0 mL), add Pd(OAc)₂ (0.05 mmol), XPhos (0.05 mmol), Zn(OTf)₂ (0.1 mmol), and the respective arylboronic acid (1.0 mmol).[4]

-

Heat the reaction mixture to 80 °C and maintain for 6 hours.[4]

-

Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After cooling the mixture to room temperature, evaporate the solvent in vacuo.[4]

-

Purify the residue by column chromatography using an ethyl acetate/petroleum ether gradient to yield the target 2-aryl-4H-thiochromen-4-one derivative.[4]

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.[4]

-

Data Presentation

Quantitative data from the synthesis of various this compound derivatives are summarized below.

Table 1: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Palladium Cross-Coupling[4]

| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenyl-4H-thiochromen-4-one | 85 |

| 2 | 4-Methylphenyl | 2-(p-Tolyl)-4H-thiochromen-4-one | 82 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 88 |

| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 75 |

| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4H-thiochromen-4-one | 78 |

| 6 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 |

| 7 | 2-Thienyl | 2-(Thiophen-2-yl)-4H-thiochromen-4-one | 72 |

Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF at 80 °C for 6 h.

Table 2: Biological Activities of Thiochromene and Thiochromanone Derivatives

| Compound Class | Specific Activity | Target Organism/Cell Line | Potency (EC₅₀ / MIC) | Reference |

| 4H-Thiochromen-4-one-1,1-dioxide | Anti-parasitic | Leishmania donovani | - | [2] |

| Thiochroman-4-one carboxamides | Antibacterial | Xanthomonas oryzae (Xoo) | 24 µg/mL | [2] |

| 6-Alkyl-indolo-[3,2-c]-2H-thiochroman | Antifungal | Candida albicans | 4 µg/mL | [2] |

| Thiochromeno[2,3-b]chromene | Antiproliferative | MDA-MB-468 Breast Cancer Cells | Dose-dependent | [5] |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General synthetic workflow for this compound derivatives.

Caption: Logical relationships between structural modifications and biological activities.

Biological Significance and Potential Mechanisms

Derivatives of the thiochromene scaffold exhibit a remarkable range of biological activities, underscoring their potential as therapeutic agents.

-

Antiproliferative and Anticancer Activity: Certain thiochromene derivatives, such as thiochromeno[2,3-b]chromenes, have demonstrated dose-dependent antiproliferative effects. Mechanistic studies suggest these effects may be linked to the enhanced generation of Reactive Oxygen Species (ROS) in cancer cells, specifically observed in MDA-MB-468 triple-negative breast cancer cell lines.[5] The inhibition of nuclear factor-kappa B (NF-κB) activation is another pathway implicated in the anticancer effects of related bis(4-hydroxy-2H-chromen-2-one) compounds.[6]

-

Antimicrobial and Antifungal Activity: The thiochromene core is a privileged scaffold for developing antimicrobial agents. Thiochroman-4-one derivatives have shown potent activity against plant pathogenic bacteria like Xanthomonas oryzae.[2] Furthermore, fused heterocyclic systems, such as 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivatives, exhibit powerful antifungal properties against invasive fungi like Candida albicans, in some cases surpassing the efficacy of established drugs like fluconazole.[2]

-

Anti-parasitic Activity: The versatility of the scaffold extends to anti-parasitic applications. Specifically, 4H-thiochromen-4-one-1,1-dioxide derivatives have been investigated for their activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis.[2]

The diverse bioactivities are closely tied to the specific substitutions on the thiochromene ring. Factors such as the presence of electron-withdrawing groups, oxidation of the sulfur atom, and tailored ring substitutions play a crucial role in enhancing potency and target specificity.[2]

References

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Novel 4-Hydroxy-2H-thiochromen-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 4-hydroxy-2H-thiochromen-2-one compounds and their close structural analogs. The unique scaffold of these sulfur-containing heterocycles has drawn significant attention in medicinal chemistry, leading to the discovery of a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This document summarizes key quantitative data, details the experimental protocols for prominent biological assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Overview of Biological Activities

The this compound core is a sulfur analog of the well-known 4-hydroxycoumarin scaffold. The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's electronic distribution and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic profile. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities.

Key activities include:

-

Antimicrobial Activity: Inhibition of various strains of bacteria and fungi.

-

Anticancer Activity: Cytotoxic effects against a range of cancer cell lines.

-

Anti-inflammatory Activity: Modulation of key inflammatory pathways.

-

Enzyme Inhibition: Targeted inhibition of enzymes such as carbonic anhydrase.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various thiochromene and their oxygen-analog, coumarin derivatives, to provide a comparative context.

Table 1: Antimicrobial Activity of Thiochromene and 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Microorganism | Activity Type | Value | Reference |

| 4-chloro-2H-thiochromene with aliphatic amine side chain (21a) | Cryptococcus neoformans | MIC | 0.25 µg/mL | [1] |

| 4-chloro-2H-thiochromene with azole fragment (21b) | Candida tropicalis | MIC | 2 µg/mL | [1] |

| Spiro pyrrolidine with thiochroman-4-one (8) | Bacillus subtilis | MIC | 32 µg/mL | [1] |

| Spiro pyrrolidine with thiochroman-4-one (8) | Staphylococcus aureus | MIC | 32 µg/mL | [1] |

| Thiochroman-4-one with 1,3,4-thiadiazole thioether (11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [1] |

| 3-hydroxythiochromen-4-one (16) | Moraxella catarrhalis | MIC | 0.5 µM | [1] |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1) | Staphylococcus aureus | MIC | 0.25 mg/mL | [2] |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1) | Candida albicans | MIC | 0.0625 mg/mL | [2] |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1) | Bacillus subtilis | MIC | 0.5 mg/mL | [2] |

| 4-hydroxy-3-(1-(4-nitrophenylimino)ethyl)-2H-chromen-2-one (13b) | Candida albicans | Inhibition Zone | 30-37 mm | [3][4] |

| 3-acetyl-4-hydroxy-chromene-2-one derivative (6b) | Various Bacteria | MIC | 0.13 mg/mL | [3][4] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Anticancer Activity of 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Type | Value (µM) | Reference |

| Bis(4-hydroxy-2H-chromen-2-one) derivative | K-562 (Leukemia) | IC50 | 17.5 | [5] |

| Bis(4-hydroxy-2H-chromen-2-one) derivative | JURKAT (T-cell leukemia) | IC50 | 19.0 | [5] |

| Coumarin-thiazole hybrid (44a) | HepG2 (Liver) | IC50 | 3.74 | [6] |

| Coumarin-thiazole hybrid (44b) | MCF-7 (Breast) | IC50 | 4.03 | [6] |

| Coumarin-thiazole hybrid (44c) | HepG2 (Liver) | IC50 | 3.06 | [6] |

| Coumarin-isoxazole derivative (56) | HepG2 (Liver) | IC50 | 12.85 | [6] |

IC50: Half-maximal Inhibitory Concentration.

Table 3: Enzyme Inhibition by 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Enzyme | Activity Type | Value (µM) | Reference |

| 4-Hydroxycoumarin derivative (2) | Carbonic Anhydrase-II | IC50 | 263 | [7] |

| 4-Hydroxycoumarin derivative (6) | Carbonic Anhydrase-II | IC50 | 456 | [7] |

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | Acetylcholinesterase (AChE) | IC50 | 2.42 | [8] |

| Vitamin K analog (40) | Vitamin K 2,3-epoxide reductase (VKOR) | IC50 | 0.4 | [9] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microorganism without the compound) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.

-

MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound compounds.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Structural Elucidation of 4-hydroxy-2H-thiochromen-2-one Analogs: A Technical Guide

This technical guide provides a comprehensive overview of the structural elucidation of 4-hydroxy-2H-thiochromen-2-one analogs, catering to researchers, scientists, and drug development professionals. The guide details the synthesis, spectroscopic characterization, and biological activities of this class of compounds, with a comparative analysis to their oxygen analogs, the 4-hydroxycoumarins. Due to the limited availability of specific experimental data for the thio-analogs, this guide leverages the extensive information on coumarin derivatives to provide a foundational understanding and predictive insights.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold is analogous to the well-established synthesis of 4-hydroxycoumarins. A common method involves the cyclization of β-arylthiopropanoic acids. The general workflow for the synthesis of these compounds and their derivatives is outlined below.

Experimental Protocol: Synthesis of 4-hydroxy-2H-chromen-2-one (Oxygen Analog)

This protocol for the oxygen analog can be adapted for the synthesis of the thio-analog by using the appropriate thiophenol starting material.

Materials:

-

Phenol

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous zinc chloride (ZnCl₂)

-

Ice

-

10% Sodium carbonate solution

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of phenol and malonic acid is heated in phosphorus oxychloride containing a twofold amount of anhydrous zinc chloride.

-

After the reaction is complete, the mixture is cooled and poured into ice.

-

The resulting solid is dissolved in a 10% sodium carbonate solution and filtered.

-

The filtrate is then acidified with hydrochloric acid to precipitate the crude 4-hydroxy-2H-chromen-2-one.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure crystals.

Spectroscopic Characterization

The structural elucidation of this compound analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of the molecule. While specific data for this compound is scarce, the data for its oxygen analog, 4-hydroxy-2H-chromen-2-one, provides a valuable reference.

Table 1: ¹H and ¹³C NMR Spectral Data for 4-hydroxy-2H-chromen-2-one in DMSO-d₆ [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 164.8 |

| 3 | 5.61 (s) | 90.1 |

| 4 | - | 163.5 |

| 4a | - | 116.5 |

| 5 | 7.84 (dd) | 124.4 |

| 6 | 7.36 (ddd) | 123.9 |

| 7 | 7.66 (ddd) | 132.6 |

| 8 | 7.39 (dd) | 116.1 |

| 8a | - | 152.8 |

For this compound analogs, the replacement of the ring oxygen with sulfur is expected to cause shifts in the NMR signals, particularly for the carbons and protons in proximity to the heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 4-hydroxy-2H-chromen-2-one Derivatives [1][2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3380 - 3000 | Broad, Strong |

| C=O (lactone) | 1750 - 1650 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O | 1300 - 1000 | Strong |

For the thio-analog, the C=S (thione) stretching vibration would be expected in the region of 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-hydroxythiocoumarin shows a base peak corresponding to the loss of a CO molecule (M-28)[3].

Table 3: Predicted and Observed Mass Spectrometry Data for 4-hydroxycoumarin Derivatives [1]

| Ion | Predicted m/z (for C₉H₆O₃) |

| [M]⁺ | 162.03 |

| [M-CO]⁺ | 134.04 |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound is publicly available, the general protocol for obtaining such data is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.

Biological Activities and Mechanisms of Action

This compound analogs, similar to their coumarin counterparts, exhibit a range of biological activities, most notably as anticoagulants and antimicrobial agents.

Anticoagulant Activity

The anticoagulant activity of 4-hydroxycoumarin derivatives is well-documented and proceeds via the inhibition of the Vitamin K cycle. These compounds act as antagonists of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the regeneration of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

Antimicrobial Activity

Many coumarin and thiochromenone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential enzymes, such as DNA gyrase, or disruption of the cell membrane. The evaluation of antimicrobial activity typically follows a standard workflow.

Conclusion

The structural elucidation of this compound analogs is a multifaceted process that combines organic synthesis with advanced spectroscopic and crystallographic techniques. While specific data for the parent thio-scaffold is limited, the extensive knowledge base for the analogous 4-hydroxycoumarins provides a robust framework for predicting and interpreting the structural and biological properties of these promising therapeutic agents. Further research is warranted to fully characterize the this compound core and to explore the full potential of its derivatives in drug discovery.

References

An In-depth Technical Guide to the Core Structure of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structure of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of the well-known 4-hydroxycoumarin. This document details its physicochemical properties, spectroscopic data, and synthesis, while also exploring the biological activities and mechanisms of action of its closely related oxygen counterpart to infer potential therapeutic applications.

Core Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a bicyclic structure where a thiopyran ring is fused to a benzene ring. The core scaffold is characterized by a hydroxyl group at the 4-position and a ketone group at the 2-position of the thiochromene ring. This substitution pattern is analogous to 4-hydroxycoumarin, with the key difference being the replacement of the oxygen atom in the heterocyclic ring with a sulfur atom.

The physicochemical properties of this compound are summarized in the table below, alongside those of its oxygen analog, 4-hydroxycoumarin, for comparative analysis.

| Property | This compound | 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) |

| Molecular Formula | C₉H₆O₂S | C₉H₆O₃ |

| Molar Mass | 178.21 g/mol | 162.14 g/mol |

| Melting Point | 209 °C[1] | 210-215 °C[2] |

| Boiling Point | 304.9 °C (Predicted)[1] | Not available |

| Density | 1.478 g/cm³ (Predicted)[1] | Not available |

| CAS Number | 16854-67-4 | 1076-38-6[2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While detailed spectral data for the parent compound is limited in the public domain, the following provides an overview of expected spectroscopic characteristics based on its structure and data from related compounds.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely display signals corresponding to the aromatic protons on the benzene ring and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the fused ring system.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the benzene ring, and the other carbons of the thiochromene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group and the C=O stretching of the carbonyl group.

Synthesis of the Core Structure

The synthesis of this compound and its derivatives often involves cyclization reactions starting from appropriate thiophenol precursors. A general synthetic approach is outlined below.

Experimental Protocol (General Example for a related 4-hydroxycoumarin synthesis):

A widely used method for the synthesis of the analogous 4-hydroxycoumarin is the Pechmann condensation, which can be adapted for thiochromenone synthesis. The following is a representative protocol for the synthesis of a 4-hydroxycoumarin derivative:

-

Reaction Setup: A mixture of a phenol (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) is prepared.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid, is added to the reaction mixture.

-

Heating: The mixture is heated, often under reflux conditions, for a specified period to drive the condensation and cyclization reaction.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-hydroxycoumarin derivative.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented, the well-established pharmacological profile of its oxygen analog, 4-hydroxycoumarin, provides a strong basis for predicting its potential activities. 4-hydroxycoumarin and its derivatives are renowned for their anticoagulant properties.[4][5][6]

Anticoagulant Activity - Inhibition of Vitamin K Epoxide Reductase:

The primary mechanism of action for the anticoagulant effect of 4-hydroxycoumarins is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[7][8] This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood clotting factors.

By inhibiting VKOR, 4-hydroxycoumarin derivatives prevent the regeneration of the reduced form of vitamin K, which is necessary for the activation of clotting factors II, VII, IX, and X. This leads to the production of inactive clotting factors and a subsequent reduction in blood coagulability. Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on VKOR.

Other Potential Biological Activities:

Derivatives of thiochromenes have been investigated for a range of other biological activities, including:

-

Antifungal and Antimicrobial Activity: Various thiochromene derivatives have shown promising activity against fungal and bacterial pathogens.

-

Anticancer Activity: Some coumarin and thiochromene derivatives have been reported to exhibit cytotoxic effects on cancer cell lines.[7]

Further research is warranted to fully elucidate the biological profile of this compound and to determine if it shares the well-documented anticoagulant properties of its oxygen-containing counterpart or possesses other unique therapeutic activities. This in-depth understanding of its core structure and potential biological interactions will be invaluable for the future design and development of novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust One-Pot Synthesis Protocol for 4-hydroxy-2H-thiochromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin, is a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities. This application note provides a detailed protocol for the one-pot synthesis of this compound, a common precursor for the synthesis of more complex heterocyclic systems. While the traditional one-pot approach often suffers from low yields, an alternative two-step method is also presented, which has been reported to provide a considerably higher overall yield.[1]

Reaction Principle

The traditional one-pot synthesis of this compound involves the direct reaction of thiophenol and malonic acid.[1] This reaction is typically catalyzed by a mixture of phosphorus oxychloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃) and requires prolonged heating.[1] The reaction proceeds through an initial formation of a dithiophenyl ester of malonic acid, which then undergoes an intramolecular cyclocondensation to form the final product.[1]

An improved, higher-yield, two-step approach isolates the intermediate dithiophenyl ester of malonic acid before its cyclization.[1] This method allows for milder reaction conditions in the first step and a more controlled cyclization in the second step, leading to better overall yields.[1]

Quantitative Data Summary

| Method | Key Reagents | Catalyst/Conditions | Reported Yield | Reference |

| Traditional One-Pot Synthesis | Thiophenol, Malonic Acid | POCl₃, AlCl₃, prolonged heating | Low (variable) | [1] |

| Improved Two-Step Synthesis | Thiophenol, Malonic Acid | Step 1: Moderate conditions; Step 2: AlCl₃ | ~60% (overall) | [1] |

Experimental Protocols

Method 1: Traditional One-Pot Synthesis

This method is based on the classical approach for synthesizing 4-hydroxythiocoumarins.

Materials:

-

Thiophenol

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Appropriate anhydrous solvent (e.g., toluene or xylene)

-

Ice-water bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, combine thiophenol (1 equivalent) and malonic acid (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) and anhydrous aluminum chloride (AlCl₃) to the mixture.

-

Heat the reaction mixture under reflux for an extended period. The exact time and temperature may require optimization.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it into an ice-water bath.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration, wash it with cold water, and dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Method 2: Improved Two-Step Synthesis

This method offers a higher overall yield by isolating the intermediate.

Step 1: Synthesis of Dithiophenyl Malonate Intermediate

Materials:

-

Thiophenol

-

Malonic acid

-

Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or a similar reagent)

-

Anhydrous solvent (e.g., dichloromethane - DCM)

Procedure:

-

Dissolve malonic acid (1 equivalent) in an anhydrous solvent in a round-bottom flask.

-

Add thiophenol (2 equivalents) to the solution.

-

Cool the mixture in an ice bath and add the coupling agent portion-wise under stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithiophenyl malonate intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Intramolecular Cyclocondensation

Materials:

-

Dithiophenyl malonate intermediate from Step 1

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous high-boiling solvent (e.g., toluene or xylene)

Procedure:

-